1,2-Dimethylpiperidin-4-one
Overview
Description
1,2-Dimethylpiperidin-4-one is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
1,2-Dimethylpiperidin-4-one is a derivative of piperidin-4-one, which is a class of compounds known to have significant pharmacological applications . The primary target of these compounds is the CCR5 receptor . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines . This makes it a potential target for the treatment of diseases such as HIV-1 .
Mode of Action
Piperidin-4-one derivatives are known to interact with their targets, such as the ccr5 receptor, to exert their effects . The interaction likely involves the formation of a strong salt-bridge interaction between the basic nitrogen atom in the piperidin-4-one structure and the CCR5 receptor .
Biochemical Pathways
Given its potential interaction with the ccr5 receptor, it may influence the signaling pathways associated with this receptor . The CCR5 receptor is involved in the immune response and inflammation, so the compound could potentially affect these processes .
Pharmacokinetics
Piperidin-4-one derivatives are known to be readily absorbed orally . They exhibit variable metabolism, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
Given its potential interaction with the ccr5 receptor, it may influence the immune response and inflammation .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the synthesis of piperidin-4-one derivatives has been shown to be influenced by the use of green solvents, which are environmentally friendly and can lead to cost-effective methods for the synthesis of these compounds .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, to which 1,2-Dimethylpiperidin-4-one belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry
Cellular Effects
Some piperidine derivatives have been found to exhibit cytotoxic effects on human cervical cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylpiperidin-4-one can be synthesized through various methods. One common approach involves the condensation of 2,5-hexanedione with ammonia or primary amines under acidic conditions. Another method includes the reduction of tetrahydropyridin-4-ylidene ammonium salts using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions followed by purification processes such as distillation or crystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1,2-Dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-Methylpiperidin-4-one
- 2,6-Dimethylpiperidin-4-one
- 4-Piperidone
Uniqueness: 1,2-Dimethylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidinones. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
1,2-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRRFARMTNWZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497604 | |
Record name | 1,2-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-32-4 | |
Record name | 1,2-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that the stereochemistry of complex metal hydride reduction differs for various γ-azacyclohexanones. Can you elaborate on the specific case of 1,2-dimethylpiperidin-4-one and why it behaves differently from 1-azaadamantan-4-one?
A1: In the case of this compound, the nitrogen lone pair electrons (nN orbital) are oriented axially. [] This axial orientation allows for preferential hydride attack from the same side as the nitrogen lone pair, leading to a specific stereoisomer of the alcohol product. Conversely, 1-azaadamantan-4-one has an equatorially oriented nN orbital, resulting in hydride attack predominantly from the opposite side. This difference in stereochemical outcome highlights how the spatial arrangement of the nitrogen lone pair electrons within the γ-azacyclohexanone structure influences the direction of hydride attack during complex metal hydride reduction.
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